Ethyl 4-(2-ethoxy-2-oxoethoxy)-2-(methylsulfanyl)pyrimidine-5-carboxylate
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Overview
Description
Ethyl 4-(2-ethoxy-2-oxoethoxy)-2-(methylsulfanyl)pyrimidine-5-carboxylate is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-ethoxy-2-oxoethoxy)-2-(methylsulfanyl)pyrimidine-5-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrimidine Ring: Starting with a suitable precursor such as ethyl cyanoacetate and thiourea, the pyrimidine ring can be formed through a cyclization reaction.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an esterification reaction using ethanol and an acid catalyst.
Addition of the Methylsulfanyl Group: The methylsulfanyl group can be added through a nucleophilic substitution reaction using a suitable methylthiol reagent.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-ethoxy-2-oxoethoxy)-2-(methylsulfanyl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-ethoxy-2-oxoethoxy)-2-(methylsulfanyl)pyrimidine-5-carboxylate would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies such as binding assays, enzyme inhibition studies, and cellular assays.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(methylsulfanyl)pyrimidine-5-carboxylate: Lacks the ethoxy-oxoethoxy group.
Ethyl 4-(2-ethoxy-2-oxoethoxy)pyrimidine-5-carboxylate: Lacks the methylsulfanyl group.
Methyl 4-(2-ethoxy-2-oxoethoxy)-2-(methylsulfanyl)pyrimidine-5-carboxylate: Has a methyl ester instead of an ethyl ester.
Uniqueness
This compound is unique due to the presence of both the ethoxy-oxoethoxy and methylsulfanyl groups, which may confer specific chemical reactivity and biological activity not seen in similar compounds.
Properties
Molecular Formula |
C12H16N2O5S |
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Molecular Weight |
300.33 g/mol |
IUPAC Name |
ethyl 4-(2-ethoxy-2-oxoethoxy)-2-methylsulfanylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C12H16N2O5S/c1-4-17-9(15)7-19-10-8(11(16)18-5-2)6-13-12(14-10)20-3/h6H,4-5,7H2,1-3H3 |
InChI Key |
LZSIEUWWMOSVAT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=NC(=NC=C1C(=O)OCC)SC |
Origin of Product |
United States |
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